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Compound of Interest

Compound Name: N-(4-Methoxyphenyl)acrylamide

CAS No.: 7766-37-2

Cat. No.: B1266421

Get Quote

Executive Summary
This guide details the synthesis of N-(4-Methoxyphenyl)acrylamide (also known as 4'-

methoxyacrylamide) via the nucleophilic acyl substitution of p-anisidine with acryloyl chloride.

This compound serves as a critical functional monomer in the development of thermo-

responsive hydrogels, liquid crystalline polymers, and as a scaffold in medicinal chemistry for

kinase inhibitors.

The protocol prioritizes the Schotten-Baumann or anhydrous organic base methods to

maximize yield while mitigating the polymerization of the acryloyl moiety.

Retrosynthetic Analysis & Mechanism
Retrosynthesis
The target molecule, N-(4-Methoxyphenyl)acrylamide, contains an amide linkage connecting

an electron-rich aromatic ring (p-anisidine) and a polymerizable vinyl group. Disconnection of

the amide bond reveals two primary precursors:
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Nucleophile: p-Anisidine (4-Methoxyaniline)

Electrophile: Acryloyl Chloride (highly reactive) or Acrylic Acid (requires activation).

Reaction Mechanism
The synthesis proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination) mechanism.

Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the carbonyl carbon of

acryloyl chloride, forming a tetrahedral intermediate.

Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling

the chloride ion as a leaving group.

Deprotonation: The resulting protonated amide is neutralized by a sacrificial base

(Triethylamine or NaOH), driving the equilibrium forward and preventing the formation of the

unreactive anilinium hydrochloride salt.
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Caption: Mechanistic flow of the N-acylation process involving nucleophilic attack and base-

mediated deprotonation.

Experimental Protocol
Materials & Stoichiometry
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Scale: 10 mmol (Base reference)

Reagent MW ( g/mol ) Equiv. Amount Role

p-Anisidine 123.15 1.0 1.23 g Nucleophile

Acryloyl Chloride 90.51 1.1 1.00 g (~0.9 mL) Electrophile

Triethylamine

(Et₃N)
101.19 1.2 1.21 g (~1.7 mL) Acid Scavenger

Dichloromethane

(DCM)
84.93 Solvent 20-30 mL

Reaction

Medium

Note: Acryloyl chloride is lachrymatory and toxic. Handle only in a fume hood.

Step-by-Step Procedure (Anhydrous Route)
Step 1: Preparation of Nucleophile Solution

In a dry 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.23 g

of p-anisidine in 20 mL of anhydrous DCM.

Add 1.7 mL of Triethylamine (Et₃N).

Cool the solution to 0°C using an ice-water bath. Cooling is critical to prevent polymerization

of the acryloyl group and control the exotherm.

Step 2: Acylation

Dilute 0.9 mL of Acryloyl Chloride in 5 mL of DCM in a separate pressure-equalizing addition

funnel or syringe.

Add the acryloyl chloride solution dropwise to the stirring amine solution over 15–20 minutes.

Observation: A white precipitate (Et₃N·HCl) will form immediately.

Once addition is complete, allow the reaction to warm to room temperature and stir for 2–4

hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).
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Step 3: Workup

Filter off the precipitated triethylamine hydrochloride salt.

Transfer the filtrate to a separatory funnel.

Wash sequence:

1x 20 mL 1M HCl (Removes unreacted p-anisidine).

1x 20 mL Sat. NaHCO₃ (Neutralizes residual acid).

1x 20 mL Brine (Dries organic layer).

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

Filter and concentrate under reduced pressure (Rotary Evaporator, <30°C bath to avoid

polymerization).

Step 4: Purification

Crude Appearance: Off-white to pale yellow solid.

Recrystallization: Dissolve crude solid in a minimum amount of hot Ethanol or Ethyl Acetate.

Add warm Hexane until turbid. Cool to 4°C overnight.

Yield: Typical isolated yield is 75–85%.

Experimental Workflow Diagram
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Caption: Step-by-step experimental workflow for the synthesis and purification.
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Characterization & Data
Validation of the product structure is confirmed via Proton NMR and Melting Point analysis.

Physical Properties[2]
Appearance: White crystalline solid.

Melting Point: 101–104 °C (Lit. values vary slightly based on solvent, typically 102-103°C).

Solubility: Soluble in DMSO, Methanol, DCM, Acetone; Insoluble in Water.

¹H NMR Data (CDCl₃, 400 MHz)
Shift (δ ppm) Multiplicity Integration Assignment

7.60 Broad Singlet 1H Amide NH

7.48 Doublet (J=9.0 Hz) 2H
Aromatic (Ortho to

NH)

6.88 Doublet (J=9.0 Hz) 2H
Aromatic (Ortho to

OMe)

6.42 Doublet of Doublets 1H Vinyl -CH= (Trans)

6.25 Multiplet 1H
Vinyl =CH₂

(Geminal/Cis)

5.75 Doublet of Doublets 1H
Vinyl =CH₂

(Geminal/Trans)

3.80 Singlet 3H Methoxy -OCH₃

Interpretation: The presence of the vinyl region (5.7–6.4 ppm) confirms the acryloyl group

incorporation. The broad singlet at 7.60 ppm confirms the amide bond formation.

Expertise & Troubleshooting (Process Optimization)
Preventing Polymerization
The acryloyl group is susceptible to radical polymerization, especially during concentration.
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Solution: Add a radical inhibitor like MEHQ (4-methoxyphenol) or BHT (0.1 mol%) to the

reaction mixture if scaling up (>10g).

Temperature: Never heat the rotary evaporator bath above 35°C.

Controlling the "Double Acylation"
In rare cases, highly reactive acid chlorides can react with the amide nitrogen to form an imide.

Control: Ensure strict stoichiometry (1.05–1.1 eq of Acryloyl Chloride). Avoid large excesses.

Temperature: Keep the addition at 0°C. Higher temperatures favor side reactions.

Alternative: Schotten-Baumann Conditions
If anhydrous solvents are unavailable, this reaction can be performed in a biphasic system

(Water/DCM) using NaOH or K₂CO₃ as the base.

Pros: Cheaper, no need for dry solvents.

Cons: Hydrolysis of acryloyl chloride competes with acylation, requiring a larger excess of

the acid chloride.

Safety Considerations
Acryloyl Chloride: Extremely hazardous. Causes severe skin burns and eye damage.

Lachrymator (induces tears). Reacts violently with water. Store in a refrigerator.

p-Anisidine: Toxic by inhalation, in contact with skin, and if swallowed. Potential carcinogen.

[1]

PPE: Double nitrile gloves, chemical splash goggles, and lab coat are mandatory. Work

exclusively in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1266421/docs?utm_src=pdf-body#technical-guide-synthesis-of-n-4-methoxyphenyl-acrylamide
https://www.benchchem.com/product/b1266421?utm_src=pdf-custom-synthesis#bc-rfq
https://pim-resources.coleparmer.com/sds/26991.pdf
https://www.benchchem.com/product/b1266421/docs#technical-guide-synthesis-of-n-4-methoxyphenyl-acrylamide
https://www.benchchem.com/product/b1266421/docs#technical-guide-synthesis-of-n-4-methoxyphenyl-acrylamide
https://www.benchchem.com/product/b1266421/docs#technical-guide-synthesis-of-n-4-methoxyphenyl-acrylamide
https://www.benchchem.com/product/b1266421/docs#technical-guide-synthesis-of-n-4-methoxyphenyl-acrylamide
https://www.benchchem.com/product/b1266421?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266421?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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